Pyrimidine
Overview
Description
Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It is one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), having nitrogen atoms at positions 1 and 3 in the ring . In nucleic acids, three types of nucleobases are pyrimidine derivatives: cytosine ©, thymine (T), and uracil (U) .
Synthesis Analysis
Pyrimidines have been synthesized through various methods . For instance, an effective synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another study presented a functional analysis of the pyrimidine de novo synthesis pathway .
Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . Pyrimidines consist of a single six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Pyrimidine undergoes various chemical reactions . For instance, it can be protonated in the presence of acids, and diprotonation takes place in strong acids .
Physical And Chemical Properties Analysis
Pyrimidine has a molar mass of 80.088 g/mol and a density of 1.016 g/cm³ . It has a melting point of 20 to 22°C and a boiling point of 123 to 124°C . It is miscible in water at 25°C .
Scientific Research Applications
Photosensitised Pyrimidine Dimerisation in DNA
Pyrimidine dimerization plays a crucial role in photochemical damage to DNA, particularly through triplet-mediated processes in the presence of a photosensitizer. This phenomenon is essential for understanding DNA repair mechanisms and the effects of UV radiation on genetic material. The study by Cuquerella et al. (2011) focuses on cyclobutane pyrimidine dimers, highlighting their significance in sensitization-induced DNA damage and the theoretical aspects of pyrimidine triplet excited states (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).
Biological Potential of Pyrimidine Derivatives
Pyrimidines serve as the foundation for many natural compounds, including vitamins, liposaccharides, and antibiotics. They are crucial in drug synthesis, heterocyclic chemistry, and organic synthesis. Pyrimidine derivatives exhibit various biological activities, such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, driving extensive research in synthesizing novel derivatives with significant biological activities (Rani et al., 2016).
Anticancer Applications
Pyrimidine-based compounds have been identified as potent anticancer agents, targeting various biological receptors and modulators. Their ability to interact with different enzymes/targets/receptors indicates their potential in cancer therapy. Kaur et al. (2014) review patents on pyrimidine-based anticancer agents, emphasizing their significance as potential drug candidates in the future (Kaur et al., 2014).
Pyrimidine in Chemical Synthesis and Biological Activity
Pyrimidine also plays a pivotal role as a directing group in chemical synthesis, particularly in the C2-acylation and C2,C7-diacylation of indoles, demonstrating its versatility in organic chemistry. Kumar and Sekar (2015) have successfully used pyrimidine as a removable directing group for synthesizing acyl indoles, a process crucial for developing therapeutic compounds (Kumar & Sekar, 2015).
Broad Spectrum Bioactive Moiety
Pyrimidine's role extends beyond drug synthesis to acting as a bioactive moiety with a wide therapeutic profile. It has been effectively used against bacterial, viral, malarial, fungal, and cancerous infections. Recent research has focused on synthesizing pyrimidine derivatives with antineoplastic potential, highlighting its importance in medicinal chemistry (Jubeen et al., 2018).
Safety And Hazards
Pyrimidine is classified as a flammable liquid and vapor . It can cause serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research . This research aims to assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .
properties
IUPAC Name |
pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWVGJYEJSRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
190201-51-5 | |
Record name | Pyrimidine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1051228 | |
Record name | Pyrimidine | |
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Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |
Record name | Pyrimidine | |
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Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
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Solubility |
1000 mg/mL at 25 °C | |
Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
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Vapor Pressure |
12.9 [mmHg] | |
Record name | Pyrimidine | |
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Product Name |
Pyrimidine | |
CAS RN |
289-95-2, 25247-63-6 | |
Record name | Pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimidine dimer | |
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Record name | Pyrimidine | |
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Record name | Pyrimidine, dimer | |
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Record name | PYRIMIDINE | |
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Record name | Pyrimidine | |
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Record name | Pyrimidine | |
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Record name | Pyrimidine | |
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Record name | PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |
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Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22 °C | |
Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Citations
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